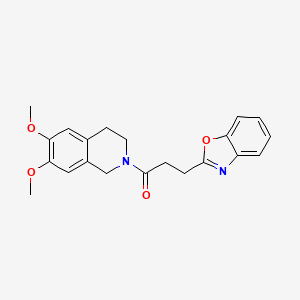
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone, also known as DPI, is a potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that plays a crucial role in many cellular processes, including proliferation, differentiation, and apoptosis. DPI has been widely used in scientific research to investigate the role of PKC in various cellular processes.
Mechanism of Action
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme. This prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for its activation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit insulin secretion and glucose metabolism in pancreatic beta cells. This compound has been used to study the role of PKC in cardiac function and the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone in lab experiments is its high potency and specificity for PKC inhibition. This allows researchers to investigate the role of PKC in various cellular processes with a high degree of precision. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
Future research using (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone could investigate its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies could investigate the role of PKC in other cellular processes and the potential use of this compound in these areas. Finally, the development of new and more potent PKC inhibitors could lead to the discovery of new therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of (3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone involves the condensation of 4-methyl-1H-indole-2,3-dione with 3,5-dihydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then reduced to the corresponding alcohol and subsequently oxidized to this compound.
Scientific Research Applications
(3,5-Dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone has been used extensively in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been used to study the role of PKC in insulin secretion and glucose metabolism.
properties
IUPAC Name |
(3,5-dihydroxyphenyl)-(4-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-3-2-4-15-14(10)5-6-17(15)16(20)11-7-12(18)9-13(19)8-11/h2-4,7-9,18-19H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTDHLXYVXXFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)C(=O)C3=CC(=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)
![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)


![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)
![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)

![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)